6-(1H-benzimidazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1H-1,3-benzodiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features both benzimidazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,3-benzodiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1H-1,3-benzodiazole with a triazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,3-benzodiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
6-(1H-1,3-benzodiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-(1H-1,3-benzodiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes, potentially inhibiting their activity. The triazine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,3-benzodiazole
- 1,3,5-triazine
- 2-(1H-1,3-benzodiazol-2-yl)phenol
Uniqueness
6-(1H-1,3-benzodiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine is unique due to its combined structural features of benzimidazole and triazine. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C11H11N7 |
---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H11N7/c12-10-16-9(17-11(13)18-10)5-8-14-6-3-1-2-4-7(6)15-8/h1-4H,5H2,(H,14,15)(H4,12,13,16,17,18) |
InChI Key |
RMLVSIMEKNDNKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=NC(=NC(=N3)N)N |
Origin of Product |
United States |
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